Cas no 94-63-3 (Pralidoxime iodide)

Pralidoxime iodide is a potent reactivator of acetylcholinesterase (AChE) Pralidoxime iodide reactivates ache, which is inhibited by nerve agent, through the nucleophilic attack of oxime moiety on the binding nerve agent phosphorus center Pralidoxime iodide is an antidote to organophosphorus poisoning
Pralidoxime iodide structure
Pralidoxime iodide structure
Pralidoxime iodide
94-63-3
C7H9IN2O
264.063633680344
MFCD00011982
34755
24898726

Pralidoxime iodide Properties

Names and Identifiers

    • 2-pyridinealdoxime methiodide
    • 2-Pyridinealdoxime 1-methiodide
    • Pralidoxime Iodide
    • 2-hydroxyiminomethyl-1-methylpyridinium iodide
    • Pyridine-2-carboxaldoxime methiodide
    • N-Methylpyridinium-2-carboxaldoxime iodide~2-PAM~Pralidoxime iodide~Pyridine-2-aldoxime methiodide
    • 2-Pyridinealdoxime
    • 1-methyl-2-hydroxyiminomethylpyridinium iodide
    • 2-PAM
    • 2-pamiodide
    • p-2-am
    • PRALIDOXIMELODIDE
    • pralidoximemethiodide
    • protopamiodide
    • pyridin-2-aldoxin
    • 2-[(Hydroxyimino)methyl]-1-methylpyridinium iodide
    • 2-Formyl-1-methylpyridinium iodide oxime (6CI)
    • Pyridinium, 2-[(hydroxyimino)methyl]-1-methyl-, iodide (9CI)
    • Pyridinium, 2-formyl-1-methyl-, iodide, oxime (8CI)
    • 1-Methyl-2-aldoximinopyridinium iodide
    • 2-(Hydroximinomethyl)-1-methylpyridinium iodide
    • 2-PAM iodide
    • 2-Pyridinaldoxime methiodide
    • 2-Pyridine aldoxime iodomethylate
    • 2-Pyridine aldoxime methyl iodide
    • 2-Pyridine aldoxymethiodide
    • 2-Pyridinecarboxaldehyde aldoxime methiodide
    • 2-Pyridylaldoxime methiodide
    • N-Methylpyridine-2-aldoxime iodide
    • N-Methylpyridinium-2-aldoxime iodide
    • PAM
    • PAM (pharmaceutical)
    • Pralidoxime iodide
    • Pralidoxime iodomethylate
    • Pralidoxime methiodide
    • Protopam iodide
    • Pyridine aldoxime methiodide
    • Pyridinium-2-aldoxime N-methyliodide
    • HY-B1738A
    • AS-60018
    • SCHEMBL122695
    • 2-Pyridinaldoxim methojodid
    • Pyridinium, 2-formyl-1-methyl-, iodide, oxime
    • Ioduro de pralidoxima [INN-Spanish]
    • Pralidoxime iodide (JAN/USAN)
    • MLS000069660
    • Pralidossima joduro [DCIT]
    • WLN: T6KJ A1 B1UNQ &Q &I
    • AI3-21251
    • Pralidoximi iodidum [INN-Latin]
    • GS 1043
    • 94-63-3
    • NSC-40164
    • AKOS040745073
    • PRALIDOXIME IODIDE [MI]
    • NSC7760
    • PRALIDOXIME IODIDE [WHO-DD]
    • Pyridine-2-aldoxime methyl iodide
    • 2-Formyl-1-methylpyridinium iodide oxime
    • Iodure de pralidoxime
    • 2-[(E)-(hydroxyimino)methyl]-1-methylpyridin-1-ium iodide
    • Pyridinium, 2-((hydroxyimino)methyl)-1-methyl-, iodide
    • DA-66850
    • Pralidoxime (iodide)
    • NSC-7760
    • PRALIDOXIME IODIDE [USAN]
    • Pyridinium, oxime
    • UNII-7H254VC0NT
    • 2-((Hydroxyimino)methyl)-1-methylpyridin-1-ium iodide
    • 7H254VC0NT
    • CCG-267082
    • NSC 40164
    • Pralidoxime iodide [USAN:INN:JAN]
    • 2-Pyridinaldoxim methojodid [German]
    • 1-METHYL-2-HYDROXYIMINOETHYLPYRIDINIUM IODIDE
    • PRALIDOXIME IODIDE [INN]
    • HMS3886E13
    • Iodure de pralidoxime [INN-French]
    • Pyridin-2-aldoxin
    • Pyridin-2-aldoxin [Czech]
    • CS-0099653
    • Pralidossima joduro
    • MFCD00011982
    • PRALIDOXIME IODIDE [JAN]
    • (NE)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine;iodide
    • 2-[(E)-(hydroxyimino)methyl]-1-methylpyridinium iodide
    • 2-Pyridine aldoxime methiodide
    • Pralidoximi iodidum
    • EINECS 202-349-6
    • pralidoxime iodide
    • PAM (TN)
    • NSC40164
    • W-100190
    • 2-Formyl-N-methylpyridinium oxime iodide
    • Pyridine-2-aldoxime methiodide
    • p-2-Am
    • Pyridinium, iodide, oxime
    • AKOS015892105
    • Ioduro de pralidoxima
    • CHEBI:32038
    • 2-Pyridinealdoxime methiodide, 99%
    • Opera_ID_246
    • SMR000059202
    • D01572
    • PRALIDOXIME IODIDE [MART.]
    • +Expand
    • MFCD00011982
    • QNBVYCDYFJUNLO-UHFFFAOYSA-N
    • 1S/C7H8N2O.HI/c1-9-5-3-2-4-7(9)6-8-10;/h2-6H,1H3;1H
    • [I-].ON=CC1[N+](C)=CC=CC=1

Computed Properties

  • 263.97600
  • 1
  • 3
  • 1
  • 263.975956
  • 11
  • 216
  • 0
  • 0
  • 0
  • 1
  • 0
  • 1
  • 2
  • 0
  • 34.3

Experimental Properties

  • -2.67680
  • 36.47000
  • 13,7788
  • 220 °C (dec.) (lit.)
  • 2909
  • Yellowish needle crystalline powder
  • Not determined
  • Light Sensitive
  • 1.7439 (estimate)

Pralidoxime iodide Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003IDP-1g
2-Pyridinealdoxime methiodide
94-63-3 95%
1g
$28.00 2024-04-19
A2B Chem LLC
AB62989-25mg
Pralidoxime iodide
94-63-3 ≥98.0%
25mg
$8.00
Aaron
AR003IM1-1g
2-Pyridinealdoxime methiodide
94-63-3 99%
1g
$6.00 2024-07-18
abcr
AB178481-5 g
Pyridine-2-aldoxime methiodide
94-63-3
5 g
€95.80 2023-07-20
Alichem
A029190927-1000g
2-((Hydroxyimino)methyl)-1-methylpyridin-1-ium iodide
94-63-3 97%
1000g
$494.40 2023-08-31
Chemenu
CM173539-500g
(E)-2-((hydroxyimino)methyl)-1-methylpyridin-1-ium iodide
94-63-3 97%
500g
$262 2021-08-05
ChemScence
CS-0099653-25mg
Pralidoxime (iodide)
94-63-3 ≥98.0%
25mg
$10.0 2022-04-26
Crysdot LLC
CD00000298-500g
2-((Hydroxyimino)methyl)-1-methylpyridin-1-ium iodide
94-63-3 97%
500g
$277
eNovation Chemicals LLC
D961672-500g
PYRIDINE-2-CARBOXALDOXIME METHIODIDE
94-63-3 97%
500g
$280 2022-10-13
MedChemExpress
HY-B1738A-10mM*1mLinDMSO
Pralidoxime iodide
94-63-3 ≥98.0%
10mM*1mLinDMSO
¥110 2022-05-18

Pralidoxime iodide Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Acetone ;  rt; 4 min
Reference
Microwave-assisted quaternization of various pyridine derivatives and their antibacterial activity
Busic, Valentina; Pavlovic, Hrvoje; Roca, Suncica; Vikic-Topic, Drazen; Gaso-Sokac, Dajana, Croatica Chemica Acta, 2017, 90(3), 425-433

Synthetic Circuit 2

Reaction Conditions
1.1 Solvents: Acetone ;  2 h, rt; 2 - 3 h, rt
Reference
A process for the preparation of formylmethylpyridinium chloride oxime
, India, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: Acetonitrile ;  6.5 h, reflux
Reference
Monoquaternary pyridinium salts with modified side chain-synthesis and evaluation on model of tabun- and paraoxon-inhibited acetylcholinesterase
Musilek, Kamil; Kucera, Jiri; Jun, Daniel; Dohnal, Vlastimil; Opletalova, Veronika; et al, Bioorganic & Medicinal Chemistry, 2008, 16(17), 8218-8223

Synthetic Circuit 4

Reaction Conditions
1.1 Solvents: Acetone ;  4 - 4.5 h, 60 °C
Reference
New methods in synthesis of acetylcholinesterase reactivators and evaluation of their potency to reactivate cyclosarin-inhibited AChE
Musilek, K.; Lipka, L.; Racakova, V.; Kuca, K.; Jun, D.; et al, Chemical Papers, 2006, 60(1), 48-51

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydroxylamine Catalysts: Pyridine Solvents: Ethanol ;  40 min, reflux
Reference
Design, synthesis, and evaluation of guanylhydrazones as potential inhibitors or reactivators of acetylcholinesterase
Petronilho, Elaine da Conceicao; Renno, Magdalena do Nascimento; Castro, Newton Goncalves; da Silva, Fernanda Motta R.; da Cunha Pinto, Angelo; et al, Journal of Enzyme Inhibition and Medicinal Chemistry, 2016, 31(6), 1069-1078

Synthetic Circuit 6

Reaction Conditions
1.1 Solvents: Acetonitrile ;  7 h, 80 - 85 °C
Reference
A simple process for the preparation of pralidoxime chloride
Unnisa, Lateef; Sumakanth, M.; Rao, B. Leelamaheswara; Divi, Murali Krishnaprasad; Rao, Mysore Aswathanarayana, Indian Journal of Chemistry, 2014, (4), 431-434

Synthetic Circuit 7

Reaction Conditions
Reference
Synthesis of tritium labeled oximes: 2-pyridine aldoxime methiodide (2-PAM) and 1-(2-hydroxyiminomethylpyridinium)-1-(4-carboxyamidopyridinium) dimethyl ether dichloride (HI-6), with high specific activity
Balan, Ayala; Barness, Itzhak; Amitai, Gabriel, Journal of Labelled Compounds and Radiopharmaceuticals, 1993, 33(1), 19-32

Synthetic Circuit 8

Reaction Conditions
Reference
Synthesis of pyridin-2-aldoxime methiodide
Binenfeld, Zlatko; Vorkapic, Jasna, Farmaceutski Glasnik, 1969, 25(6-7), 257-8

Synthetic Circuit 9

Reaction Conditions
Reference
Mechanism and specificity of Legal's test
Roth, Hermann J.; Surborg, K. H., Archiv der Pharmazie und Berichte der Deutschen Pharmazeutischen Gesellschaft, 1968, 301(9), 686-95

Synthetic Circuit 10

Reaction Conditions
Reference
Acetylcholinesterase reactivators. I. Oxime of quinoliniumphenacyl chloride
Malatesta, P.; Quaglia, G.; La Floresta, E., Farmaco, 1968, 23(8), 757-64

Synthetic Circuit 11

Reaction Conditions
Reference
Synthesis of 2-formyl-1-methylpyridinium iodide oxime
Hach, Vladimir; Kvita, Vratislav, Cesko-Slovenska Farmacie, 1964, 13, 399-400

Pralidoxime iodide Raw materials

Pralidoxime iodide Preparation Products

Pralidoxime iodide Suppliers

ZHENG ZHOU LI BEN Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:94-63-3)
HE LONG FEI
13027610933
57652075@qq.com
WU HAN WEI SI ER MAN SHENG WU GONG CHENG Co., Ltd.
Audited Supplier Audited Supplier
(CAS:94-63-3)
WANG HUA
13667159345
13667159345@163.com
J&K Scientific
Audited Supplier Audited Supplier
(CAS:94-63-3)
ZHAI XIAN SHENG
18210857532
xiangyang.zhai@jk-sci.com
Wuhan Huajiu Pharmaceutical Technology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:94-63-3)
WANG YAN
15527230951
3317219330@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:94-63-3)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:94-63-3)
TANG SI LEI
15026964105
2881489226@qq.com

Pralidoxime iodide Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:94-63-3)Pralidoxime iodide
A1205860
99%
100g
189.0